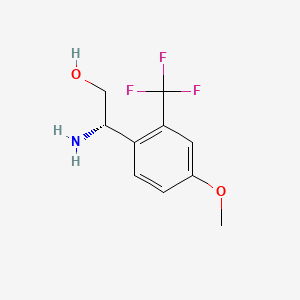
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a methoxy group, which is an electron-donating group. The presence of these groups can influence the compound’s reactivity and interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via reductive amination, using an amine source like ammonia or an amine derivative and a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides or amines
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: De-trifluoromethylated products
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its electronic properties. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-(4-methoxyphenyl)ethanol: Lacks the trifluoromethyl group, which can result in different reactivity and biological activity.
2-Amino-2-(4-trifluoromethylphenyl)ethanol: Lacks the methoxy group, affecting its electronic properties and interactions.
Uniqueness
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both the methoxy and trifluoromethyl groups, which provide a balance of electron-donating and electron-withdrawing effects. This combination can result in unique reactivity and interactions in both chemical and biological systems.
特性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m1/s1 |
InChIキー |
ZOWDZVDLQMMVIE-SECBINFHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)C(F)(F)F |
正規SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


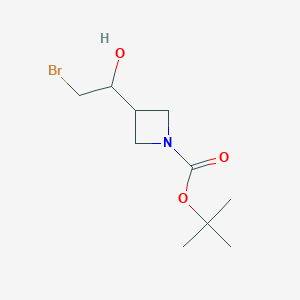

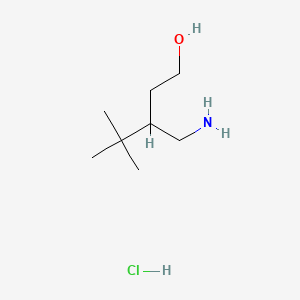
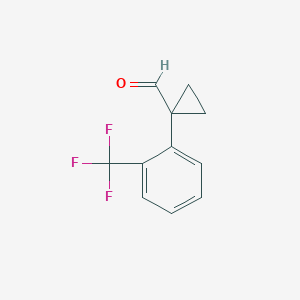
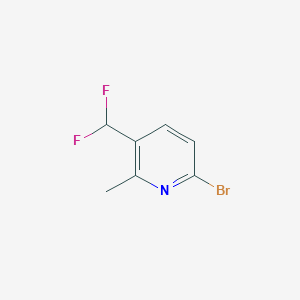
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
